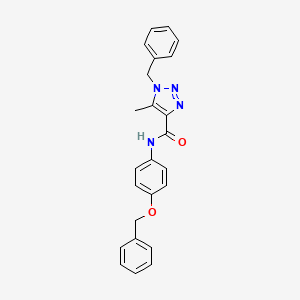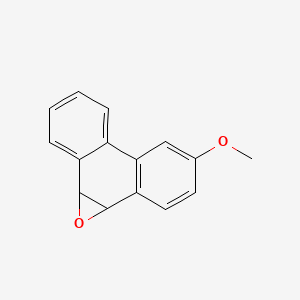
Phenanthro(9,10-b)oxirene, 1a,9b-dihydro-4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenanthro(9,10-b)oxirene, 1a,9b-dihydro-4-methoxy- is a chemical compound with the molecular formula C14H10O It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains an oxirene ring, which is a three-membered cyclic ether
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthro(9,10-b)oxirene, 1a,9b-dihydro-4-methoxy- typically involves the epoxidation of phenanthrene derivatives. One common method is the reaction of phenanthrene with peracids, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirene ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
While specific industrial production methods for Phenanthro(9,10-b)oxirene, 1a,9b-dihydro-4-methoxy- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Phenanthro(9,10-b)oxirene, 1a,9b-dihydro-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxirene ring back to a more stable structure.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrenequinone derivatives, while reduction could produce dihydrophenanthrene compounds.
Applications De Recherche Scientifique
Phenanthro(9,10-b)oxirene, 1a,9b-dihydro-4-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways and developing new drugs.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Phenanthro(9,10-b)oxirene, 1a,9b-dihydro-4-methoxy- involves its interaction with molecular targets, such as enzymes or receptors. The oxirene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and result in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthrene 9,10-oxide: A closely related compound with similar structural features but lacking the methoxy group.
9,10-Dihydro-9,10-epoxyphenanthrene: Another derivative of phenanthrene with an epoxide ring.
Uniqueness
Phenanthro(9,10-b)oxirene, 1a,9b-dihydro-4-methoxy- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for studying specific chemical and biological processes.
Propriétés
Numéro CAS |
61346-14-3 |
|---|---|
Formule moléculaire |
C15H12O2 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
7-methoxy-1a,9b-dihydrophenanthro[9,10-b]oxirene |
InChI |
InChI=1S/C15H12O2/c1-16-9-6-7-12-13(8-9)10-4-2-3-5-11(10)14-15(12)17-14/h2-8,14-15H,1H3 |
Clé InChI |
VBFSDDWVQQYEKG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C3C(O3)C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate](/img/structure/B13979370.png)
![1-Azabicyclo[3.3.3]undecane](/img/structure/B13979374.png)



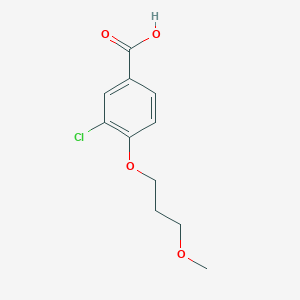
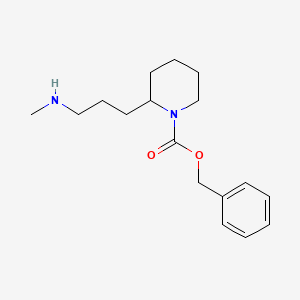
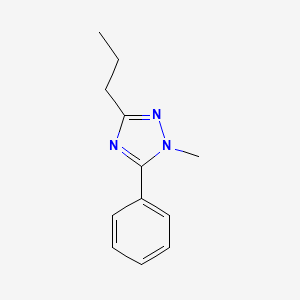

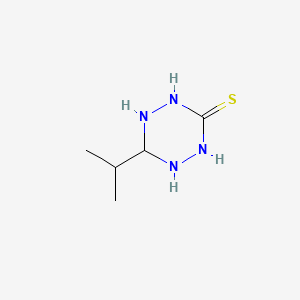
![Methyl 2-acetamidobenzo[b]thiophene-3-carboxylate](/img/structure/B13979428.png)

![Methyl (2R)-3-(4-aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B13979431.png)
